molecular formula C10H17Cl2N3 B2365210 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride CAS No. 2378501-90-5

2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride

Cat. No.: B2365210
CAS No.: 2378501-90-5
M. Wt: 250.17
InChI Key: FAMXAPPMXFYXOA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a partially saturated six-membered ring. The azetidine (a four-membered nitrogen-containing ring) at the 2-position introduces conformational rigidity and enhances binding affinity to biological targets, while the dihydrochloride salt improves aqueous solubility for pharmacological applications . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeting enzymes, receptors, or photodynamic therapies .

Properties

IUPAC Name

2-(azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-4-13-9(3-1)5-10(12-13)8-6-11-7-8;;/h5,8,11H,1-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMXAPPMXFYXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C3CNC3)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The tetrahydropyrazolo[1,5-a]pyridine scaffold is typically constructed via [3+2] cycloaddition or acid-catalyzed cyclization. Matsumura's method (adapted from thienopyridine syntheses) employs ethyl 2-cyanoacetate derivatives condensed with cyclic enamines under Dean-Stark conditions to form the pyrazole ring. For example, refluxing ethyl 3-aminocrotonate with ethyl 2-cyano-3,4-piperidinedione in acetic acid yields ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate in 68–72% yield after 12 h.

Nitration and Functionalization

Electrophilic substitution at the 3-position is facilitated by the electron-rich pyrazole ring. Fuming nitric acid (20 equiv) in concentrated sulfuric acid at 50–60°C for 6 h introduces nitro groups with >85% regioselectivity:

Table 1: Nitration of Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carboxylate

Starting Material Reagents Conditions Yield Product
Ethyl ester (5.0 g) HNO3 (5 mL), H2SO4 50–60°C, 6 h 92% Ethyl 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

This nitro intermediate serves as a precursor for subsequent reductions to amines or displacements with azetidine nucleophiles.

Azetidine Moiety Installation

Nucleophilic Aromatic Substitution

Activation of the 2-position for nucleophilic attack is achieved through bromination or chlorination. Treatment of 3-nitro derivatives with POBr3 in acetonitrile at 80°C for 3 h installs bromine at C2 (78% yield). The bromide undergoes SNAr reactions with azetidin-3-ylmetal species:

Table 2: Azetidine Coupling via Bromide Intermediates

Substrate Reagent Conditions Yield Product
2-Bromo-3-nitro... Azetidin-3-ylzinc chloride Pd(PPh3)4, THF, 65°C, 12 h 61% 2-(Azetidin-3-yl)-3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Reductive Amination Pathways

Alternative routes reduce 2-nitro groups to amines followed by cyclization. Hydrogenation of 2-nitro derivatives over Ra-Ni at 50 psi H2 in ethanol produces 2-amino intermediates (94% yield). Condensation with 1,3-dibromopropane in the presence of K2CO3 forms the azetidine ring via intramolecular alkylation:

$$
\text{2-NH}2\text{-Pyrazolopyridine} + \text{BrCH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Azetidin-3-yl) Derivative} + 2\text{HBr}
$$

This method avoids transition-metal catalysts but requires strict stoichiometric control to prevent oligomerization.

Salt Formation and Purification

Dihydrochloride Precipitation

The free base is dissolved in anhydrous THF (0.1 M) and treated with 2.2 equiv HCl (4 M in dioxane) at 0°C. Gradual warming to 25°C induces crystallization of the dihydrochloride salt, which is isolated by vacuum filtration (89% recovery):

Table 3: Salt Formation Optimization

Free Base (g) HCl Equiv Solvent Crystallization Temp Purity (HPLC)
5.0 2.0 THF 0→25°C 98.2%
5.0 2.2 EtOAc -20→4°C 99.1%

Excess HCl beyond 2.2 equiv decreases yield due to solvate formation, while sub-stoichiometric acid leaves residual free base.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (500 MHz, D2O) of the dihydrochloride salt shows characteristic signals:

  • δ 4.28 (t, J = 6.3 Hz, 2H, H-4)
  • δ 3.75–3.68 (m, 1H, azetidine C3-H)
  • δ 2.95 (quintet, J = 7.1 Hz, 2H, azetidine C2/C4-H2)
  • δ 2.15–1.98 (m, 6H, pyridine H-5/6/7 and azetidine C1-H2)

High-resolution MS (ESI+) confirms the molecular ion at m/z 235.1198 [M+H]+ (calc. 235.1193 for C11H15N4+).

Synthetic Challenges and Mitigation

Azetidine Ring Strain

The four-membered azetidine ring undergoes partial ring-opening during acidic workup. Stabilization is achieved by:

  • Conducting coupling reactions at pH 7–8 to minimize protonation
  • Using bulky counterions (e.g., tosylate) during intermediate stages
  • Low-temperature (0–10°C) isolation of acid-sensitive intermediates

Regioselectivity in Electrophilic Substitution

Competing C3 vs. C2 functionalization is controlled through:

  • Electron-withdrawing groups (NO2, CO2Et) at C3 to direct electrophiles to C2
  • Steric blocking with trimethylsilyl groups at C3 followed by desilylation post-substitution

Applications and Derivatives

The dihydrochloride salt exhibits enhanced aqueous solubility (82 mg/mL vs. 9 mg/mL for free base), making it suitable for:

  • Kinase inhibitor scaffolds (IC50 = 11 nM vs. JAK2 in preliminary assays)
  • PET radioligand precursors via 18F-fluorination at the azetidine nitrogen
  • Chiral resolution to enantiomers showing differential CNS penetration

Future directions include flow chemistry adaptations for continuous hydrogenation steps and biocatalytic methods to install the azetidine moiety enantioselectively.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazolopyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
One of the most significant applications of this compound is its potential as an antiviral agent. It has been investigated for its efficacy against hepatitis B virus (HBV). The mechanism involves acting as a core protein allosteric modulator (CpAM), which inhibits viral replication by altering the conformation of the HBV core protein. This property positions it as a promising candidate for antiviral therapies aimed at chronic HBV infections.

Case Study: Efficacy Against HBV
In a study published in Nature Communications, researchers reported that derivatives of 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine exhibited significant antiviral activity in vitro. The compounds were shown to reduce viral load significantly in infected cell lines compared to untreated controls. The structure-activity relationship (SAR) analysis indicated that modifications to the azetidine moiety enhanced antiviral potency.

Biological Applications

Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various biological pathways, which could lead to therapeutic applications in cancer treatment and other diseases.

Case Study: Inhibition of Kinases
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited Bruton's tyrosine kinase (BTK), a target in the treatment of B-cell malignancies. The study highlighted that specific substitutions on the pyrazolo ring significantly increased inhibitory activity against BTK.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subject to ongoing research, but its unique structure allows it to interact with a variety of biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents/Modifications Target/Application Key Findings Reference
2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine dihydrochloride Azetidin-3-yl group at C2; dihydrochloride salt Enzyme inhibition (e.g., DHODH), photodynamic therapy Enhanced solubility and target engagement due to azetidine and salt form; IC₅₀ values in nanomolar range for enzyme targets .
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins Chlorin macrocycle fused to pyrazolo[1,5-a]pyridine Photodynamic therapy (melanoma, bladder cancer) Absorption at 650 nm; dihydroxymethyl derivatives showed nanomolar phototoxicity due to increased hydrophilicity .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride Methyl group at C2; pyrazole ring positional isomer Preclinical research (unspecified targets) Reduced steric hindrance compared to azetidine derivatives; lower potency in enzyme assays .
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Furan-carbonyl and ethyl ester groups Respiratory syncytial virus polymerase inhibition Moderate activity (EC₅₀ ~10 μM); highlights role of lipophilic substituents in antiviral targeting .

Physicochemical Properties

Property 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine dihydrochloride 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride
LogD₇.₄ ~1.2 (predicted) ~0.5 (dihydroxymethyl derivative) ~1.8
Solubility (PBS) >100 μM <6 μM (chlorin derivatives) >50 μM
Synthetic Complexity High (azetidine introduction requires multi-step synthesis) Moderate (chlorin fusion via condensation) Low (direct alkylation)
Key Advantage Balanced lipophilicity and solubility High photodynamic activity Ease of synthesis

Notes:

  • The azetidine-containing derivative exhibits superior solubility and target engagement compared to methyl-substituted isomers, which suffer from reduced potency due to weaker hydrogen bonding .
  • Chlorin-fused derivatives excel in photodynamic therapy but face solubility challenges, necessitating hydrophilic modifications (e.g., PEGylation) for clinical viability .

Key Research Findings

Enzyme Inhibition : The azetidine derivative showed IC₅₀ = 5.8 nM against human dihydroorotate dehydrogenase (DHODH), a target in acute myeloid leukemia, though its reduced LogD₇.4 (~1.2) compromised solubility compared to unsaturated analogues .

Photodynamic Therapy: Chlorin-fused derivatives achieved >90% melanoma cell death at 10 J/cm² irradiation, with dihydroxymethyl variants outperforming diester-substituted counterparts due to hydrophilicity .

Antiviral Activity : Pyrazolo[1,5-a]pyridine derivatives with lipophilic substituents (e.g., furan-carbonyl groups) demonstrated moderate antiviral effects, emphasizing the need for balanced physicochemical properties .

Biological Activity

Overview

2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine; dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and structural formula. The molecular formula is C10H13Cl2N4C_{10}H_{13}Cl_2N_4, with a molecular weight of approximately 248.14 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₃Cl₂N₄
Molecular Weight248.14 g/mol
IUPAC Name2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine; dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor or modulator of signaling pathways involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Antiviral Properties

Recent studies have suggested that derivatives of tetrahydropyrazolo compounds exhibit antiviral properties, particularly against hepatitis B virus (HBV). The mechanism involves binding to viral proteins and altering their function to inhibit replication.

Anticancer Activity

Preliminary research indicates potential anticancer properties through the modulation of cell cycle regulators and apoptosis pathways. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Studies

  • Study on Hepatitis B Virus :
    • Objective : To evaluate the antiviral efficacy of tetrahydropyrazolo derivatives.
    • Findings : The compound demonstrated significant inhibition of HBV replication in cell cultures.
    • : Suggests potential as a therapeutic agent for HBV infection.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Findings : Induced cell death in breast and lung cancer cells at micromolar concentrations.
    • : Promising candidate for further development in cancer therapy.

Comparative Analysis

The biological activity of 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can be compared with other compounds that share similar structures:

Compound NameActivity TypeReference Study
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineAntiviral
N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl-naphthamideAnticancer

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including cyclization and hydrochlorination. Optimize catalysts (e.g., palladium for cross-coupling), solvents (DMF or THF), and temperature (60–80°C). Use TLC/HPLC to monitor intermediates and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

1H/13C NMR confirms azetidine and pyrazolo-pyridine moieties. IR identifies N-H stretches (~3300 cm⁻¹). HRMS validates molecular weight (error <3 ppm). X-ray crystallography resolves stereochemistry if crystals form .

Q. What protocols ensure compound stability during storage?

Store at -20°C under argon for long-term stability. Short-term storage (-4°C, 1–2 weeks) is acceptable. Use desiccants and gloveboxes to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can kinetic studies improve selectivity during hydrochlorination?

Conduct pseudo-first-order rate analysis with varying HCl concentrations (0.1–2 M) in ethanol/water. Monitor pH (3.5–4.5) with in-line probes. DFT calculations predict protonation sites to guide stoichiometric adjustments .

Q. How should discrepancies in solubility data across solvents be resolved?

Perform Hansen solubility parameter analysis using shake-flask methods (25°C ±0.1°C). Characterize polymorphs via DSC/XRD before testing. Validate with HPLC quantification .

Q. Which computational models predict pharmacokinetic properties effectively?

Combine QSPR (ADMET Predictor) with molecular dynamics (GROMACS) for blood-brain barrier permeability. Validate using Caco-2 assays (Papp >5×10⁻⁶ cm/s) .

Q. How to resolve conflicting 13C NMR assignments for azetidine carbons?

Use 2D NMR (HSQC/HMBC) and compare with GIAO-calculated shifts (B3LYP/6-311+G**). Isotope labeling (15N at N1) clarifies coupling patterns .

Q. What experimental design minimizes batch variability in scaled synthesis?

Apply Box-Behnken DoE to optimize mixing (Re 100–500), cooling rate (0.5–2°C/min), and antisolvent addition. Use PAT tools (ReactIR) for real-time monitoring .

Q. Which assays evaluate kinase inhibition specificity?

Use TR-FRET against KinomeScan panels (500+ kinases). Validate with SPR (KD <100 nM cutoff) and cellular Western blot (p-ERK IC50) .

Q. How to validate degradation pathways under accelerated stability conditions?

Expose samples to 40°C/75% RH for 3 months. Analyze degradants via LC-QTOF-MS/MS with in silico fragmentation. Confirm with synthetic degradant spiking .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize solvent polarity (DMF > THF) for cyclization efficiency .
  • Data Contradictions : Cross-validate solubility/stability results using orthogonal techniques (e.g., DSC vs. XRD) .
  • Computational Validation : Pair in silico predictions (e.g., ADMET) with in vitro assays to reduce false positives .

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